2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
Description
2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a sulfanyl group, and a benzenecarbonitrile moiety.
Properties
IUPAC Name |
2-(2-methylphenyl)sulfanyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NS/c1-10-4-2-3-5-13(10)20-14-7-6-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCFHLRXPPBNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of medicinal compounds, making it an interesting candidate for drug development.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may contribute to enhanced biological activity by influencing the electronic properties of the molecule.
- Antimicrobial Properties : Preliminary studies suggest that sulfanyl-containing compounds can exhibit antimicrobial activity. The presence of the 2-methylphenyl group may enhance this effect, making it a candidate for further investigation as an antimicrobial agent.
- Inhibitors of Enzymatic Activity : Compounds similar to 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile have been studied as potential inhibitors of enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial in drug metabolism.
Materials Science
- Organic Electronics : The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for applications in organic semiconductors and photovoltaic materials.
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers with specific functionalities, particularly those requiring enhanced thermal and chemical stability.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of trifluoromethylated benzenes as potential anticancer agents. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications like those found in 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Activity
In a recent investigation into novel antimicrobial agents, researchers tested various sulfanyl derivatives for their effectiveness against gram-positive and gram-negative bacteria. The study found that compounds with similar structural motifs exhibited promising antimicrobial properties, warranting further exploration of 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile in this context .
Case Study 3: Organic Electronics
Research conducted on the application of trifluoromethylated compounds in organic electronics highlighted their potential use in improving charge transport properties in organic light-emitting diodes (OLEDs). The study demonstrated that incorporating such compounds into polymer matrices significantly enhanced device performance .
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzene
- **2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenesulfonamide
- **2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarboxylic acid
Uniqueness
2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical and physical properties.
Biological Activity
2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, with the CAS number 477866-93-6, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including relevant case studies and research findings.
- Molecular Formula: C15H10F3NS
- Molecular Weight: 293.31 g/mol
- Structural Features: The compound contains a trifluoromethyl group and a sulfanyl moiety, which are known to influence biological activity.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity: Compounds with trifluoromethyl groups often exhibit enhanced potency against various enzymes, including those involved in viral replication and cancer cell proliferation.
- Antiviral Properties: Similar compounds have demonstrated effectiveness against viruses by inhibiting key viral enzymes, such as RNA-dependent RNA polymerase and IMP dehydrogenase .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile. For instance:
- A study reported that certain trifluoromethyl-containing compounds exhibited significant inhibitory effects against Dengue virus (DENV), with IC50 values in the low micromolar range .
- Another research indicated that compounds with similar structures effectively inhibited the replication of various RNA viruses, demonstrating a promising avenue for therapeutic development against viral infections .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that:
- The compound exhibits selective cytotoxicity against cancer cell lines, with an IC50 value indicating effective concentration levels without significant toxicity to normal cells .
- Comparative studies with established anticancer agents reveal that this compound may enhance therapeutic efficacy when used in combination therapies .
Case Study 1: Antiviral Efficacy
A specific study focused on the antiviral efficacy of a related compound demonstrated an EC50 value of 0.26 μM against DENV, showcasing the potential of trifluoromethyl-containing compounds in antiviral drug development .
Case Study 2: Cancer Cell Inhibition
In another investigation, derivatives of this compound were tested against various cancer cell lines, revealing potent inhibition with IC50 values ranging from 0.54 μg/mL to 1.43 μg/mL, indicating strong selective action and potential for further development as anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H10F3NS |
| Molecular Weight | 293.31 g/mol |
| Antiviral EC50 (DENV) | 0.26 μM |
| Cancer Cell Line IC50 | 0.54 - 1.43 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for sulfanyl group introduction .
- Catalysts : Palladium or copper catalysts improve coupling efficiency for trifluoromethyl-phenyl bond formation .
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
- Example protocol:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 2-Methylthiophenol, K₂CO₃, DMF, 100°C | 65–75 |
| 2 | Trifluoromethyl precursor, Pd(OAc)₂, 80°C | 50–60 |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Data refinement employs SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) . Critical parameters:
- Space group : Often monoclinic (e.g., P2₁/c) for similar sulfanyl-carbonitrile derivatives .
- Resolution : High-resolution data (<1.0 Å) reduces thermal displacement errors .
- Example refinement table:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| Software | SHELXL-2018 |
Q. What preliminary assays assess the compound’s biological activity?
- Methodological Answer : Initial screens include:
- Enzyme inhibition : Dose-response curves against kinases or proteases (IC₅₀ determination) .
- Cellular toxicity : MTT assays using HEK-293 or HeLa cells (48–72 hr exposure) .
- Target specificity : Competitive binding assays with radiolabeled ligands .
Advanced Research Questions
Q. How do electronic effects of the 2-methylphenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Trifluoromethyl : Strong electron-withdrawing effect activates the benzene ring for nucleophilic attack but may sterically hinder coupling .
- 2-Methylphenyl : Ortho-substitution reduces rotational freedom, favoring planar transition states in Suzuki-Miyaura reactions .
- Contradiction : Despite activation, trifluoromethyl can deactivate adjacent positions, requiring optimized Pd/ligand ratios (e.g., 1:2 Pd:XPhos) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Solubility checks : Verify compound solubility in DMSO/PBS via dynamic light scattering (DLS) to exclude aggregation artifacts .
- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with flexible side chains to model binding to hydrophobic pockets (e.g., ATP-binding sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity trends .
Q. How are regioselectivity challenges addressed during functionalization of the benzenecarbonitrile core?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer sulfanyl or trifluoromethyl addition .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation (e.g., 150°C, 20 min) .
- Controlled stepwise synthesis : Prioritize trifluoromethyl introduction before sulfanyl group to avoid steric clashes .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational geometry optimizations?
- Methodological Answer :
- Crystal packing effects : XRD captures intermolecular forces (e.g., π-π stacking) absent in gas-phase DFT calculations .
- Solution vs. solid state : Torsional angles may differ due to solvent interactions; compare with NMR (NOESY) for solution conformation .
Structural and Functional Comparisons
Q. How does this compound compare to analogs like 2-[(3-chlorophenyl)sulfanyl] derivatives in stability and bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
